![molecular formula C4H2N2S B074202 2-Cyanothiazole CAS No. 1452-16-0](/img/structure/B74202.png)
2-Cyanothiazole
Overview
Description
2-Cyanothiazole is a compound with the molecular formula C4H2N2S . It is also known by other names such as thiazole-2-carbonitrile and 1,3-thiazole-2-carbonitrile . The molecular weight of 2-Cyanothiazole is 110.14 g/mol .
Synthesis Analysis
The synthesis of 2-Cyanothiazole has been reported from cyanogen gas and a readily available dithiane . A previously undisclosed partially saturated intermediate is formed, which can be further functionalized and isolated by the acylation of the hydroxy group . Dehydration using trimethylsilyl chloride furnished 2-Cyanothiazole, which could be further converted to the corresponding amidine .Molecular Structure Analysis
The molecular structure of 2-Cyanothiazole consists of 4 carbon atoms, 2 nitrogen atoms, and 1 sulfur atom . The InChI code for 2-Cyanothiazole is InChI=1S/C4H2N2S/c5-3-4-6-1-2-7-4/h1-2H .Chemical Reactions Analysis
The chemical reactions involving 2-Cyanothiazole have been studied extensively. For instance, the synthesis of 2-Cyanothiazole from cyanogen gas and a readily available dithiane is reported . A previously undisclosed partially saturated intermediate is formed, which can be further functionalized and isolated by the acylation of the hydroxy group .Physical And Chemical Properties Analysis
2-Cyanothiazole has a molecular weight of 110.14 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 3 . The Rotatable Bond Count is 0 . The Exact Mass and Monoisotopic Mass is 109.99386925 g/mol . The Topological Polar Surface Area is 64.9 Ų . The Heavy Atom Count is 7 .Scientific Research Applications
Pharmaceutical Research
2-Cyanothiazole is used as an intermediate in pharmaceutical research . It’s a key component in the synthesis of various drugs due to its unique chemical structure. The presence of the cyano group and the thiazole ring in the same molecule makes it a valuable intermediate in the creation of a wide range of pharmaceutical compounds.
Organic Synthesis
In the field of organic synthesis, 2-Cyanothiazole is a significant compound. It has been used in the formation of 2-Cyanothiazole derivatives . These derivatives are important because they can be further functionalized, providing a pathway to a variety of complex organic compounds.
API Building Block
2-Cyanothiazole serves as an Active Pharmaceutical Ingredient (API) building block . APIs are the substances in drugs that have therapeutic effects. The synthesis of 2-Cyanothiazole from cyanogen gas and a readily available dithiane is reported, which is an expeditious way to produce this API building block .
Cyanogen Gas Reactions
The reaction of 2-Cyanothiazole with cyanogen gas has been studied . This reaction leads to the rapid access to thiazole, a simple and cost-effective method that utilizes readily available materials .
Intermediate for Chemical Research
Apart from pharmaceutical research, 2-Cyanothiazole is also used as an intermediate for general chemical research . Its unique properties make it a valuable tool in the synthesis of a wide range of chemical compounds.
Functionalization of Novel Intermediates
2-Cyanothiazole is involved in the functionalization of novel intermediates . One such intermediate is 4-hydroxy-4,5-dihydrothiazole-2-carbonitrile, which can be further functionalized and isolated by the acylation of the hydroxy group .
Mechanism of Action
Target of Action
Thiazoles, the class of compounds to which 2-cyanothiazole belongs, are widely present in active pharmaceutical ingredients (apis) . They often form part of a fused bicyclic core and contain multiple points of functionalization .
Mode of Action
During this process, a previously undisclosed partially saturated intermediate is formed, which can be further functionalized and isolated by the acylation of the hydroxy group .
Biochemical Pathways
The synthesis of 2-cyanothiazole involves a variation of the gewald reaction, in which 1,4-dithiane-2,5-diol is reacted with nitrile-containing compounds to furnish 2-substituted thiazoles .
Result of Action
It is known that the compound can be further converted to the corresponding amidine .
Action Environment
The synthesis of 2-cyanothiazole from cyanogen gas suggests that the reaction environment could potentially influence the formation and yield of the compound .
Future Directions
The synthesis of 2-Cyanothiazole from cyanogen gas and a readily available dithiane is a significant development . This method could spark further interest in cyanogen gas as a reactive and cost-effective synthetic reagent . The formation of a previously undisclosed partially saturated intermediate, which can be further functionalized and isolated, opens up new possibilities for the synthesis of other compounds .
properties
IUPAC Name |
1,3-thiazole-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2N2S/c5-3-4-6-1-2-7-4/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIRGWUZHKJDYKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90568381 | |
Record name | 1,3-Thiazole-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90568381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyanothiazole | |
CAS RN |
1452-16-0 | |
Record name | 1,3-Thiazole-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90568381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-Thiazole-2-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is a novel synthetic route to 2-cyanothiazole and what advantages does it offer?
A1: A recent study [] describes a novel synthetic approach to 2-cyanothiazole utilizing readily available cyanogen gas and a dithiane derivative. This method proceeds through a previously unreported partially saturated intermediate that can be further functionalized. [] This approach offers several potential advantages:
Q2: What potential applications does this new synthetic route to 2-cyanothiazole offer for medicinal chemistry?
A2: While the cited research focuses on the synthesis of 2-cyanothiazole [], this compound serves as a key building block in medicinal chemistry, particularly for generating bioactive molecules like the exemplified amidine derivative []. This new synthetic route could facilitate:
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